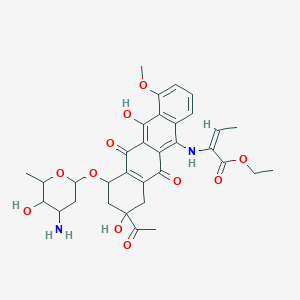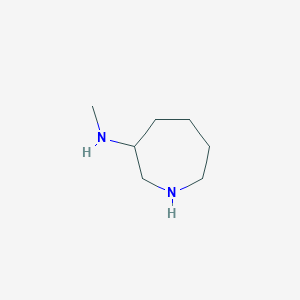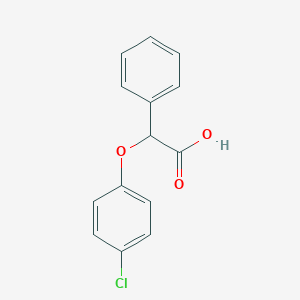![molecular formula C7H7NS B055239 2,3-Dihydrothieno[2,3-c]pyridine CAS No. 117103-46-5](/img/structure/B55239.png)
2,3-Dihydrothieno[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2,3-Dihydrothieno[2,3-c]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in cell proliferation, inducing apoptosis, and modulating the immune system.
生化学的および生理学的効果
Studies have shown that 2,3-Dihydrothieno[2,3-c]pyridine has a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. Additionally, this compound has been shown to have antioxidant activity and to modulate the immune system.
実験室実験の利点と制限
The advantages of using 2,3-Dihydrothieno[2,3-c]pyridine in lab experiments include its diverse range of potential applications, its relatively simple synthesis, and its potential as a building block for the synthesis of more complex molecules. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential to form unstable intermediates during synthesis.
将来の方向性
There are many potential future directions for the study of 2,3-Dihydrothieno[2,3-c]pyridine. These directions include the development of more efficient synthesis methods, the study of this compound's potential as a catalyst in organic reactions, the study of this compound's potential as a dopant in organic electronics, and the study of this compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
合成法
The synthesis of 2,3-Dihydrothieno[2,3-c]pyridine involves a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of an α,β-unsaturated ketone with a primary amine in the presence of a catalyst.
科学的研究の応用
2,3-Dihydrothieno[2,3-c]pyridine has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential as a dopant in organic electronics.
特性
CAS番号 |
117103-46-5 |
|---|---|
製品名 |
2,3-Dihydrothieno[2,3-c]pyridine |
分子式 |
C7H7NS |
分子量 |
137.2 g/mol |
IUPAC名 |
2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 |
InChIキー |
SJNUXEAPCYTTDZ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CN=C2 |
正規SMILES |
C1CSC2=C1C=CN=C2 |
同義語 |
Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



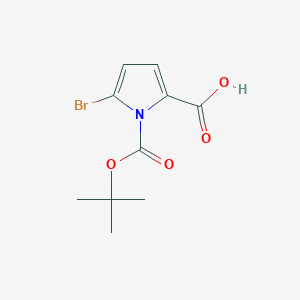
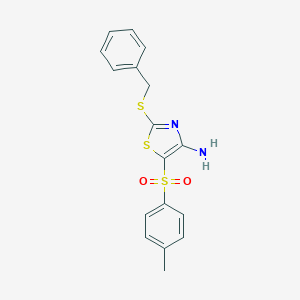
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

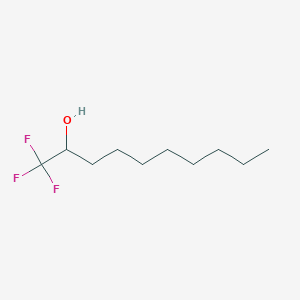
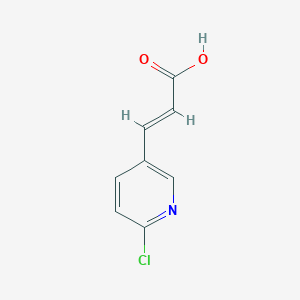
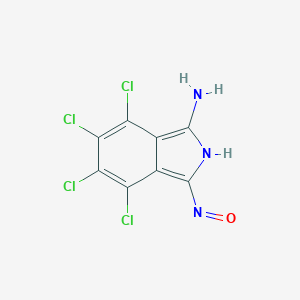
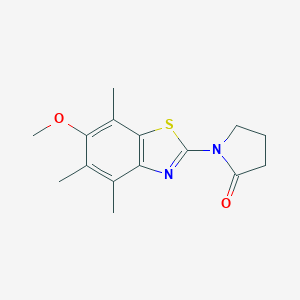
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
